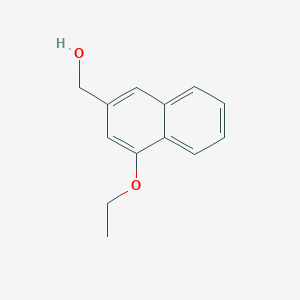
Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an amino group and a carboxylate ester group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene ring system.
Amination: Introduction of the amino group at the 5-position of the naphthalene ring.
Esterification: Formation of the carboxylate ester group at the 2-position.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. For example, the amination step may require the use of a palladium catalyst, while the esterification step may involve the use of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reag
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11H,2-4,13H2,1H3/t11-/m0/s1 |
InChI Key |
PBMWFDPFLABNFP-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)[C@H](CCC2)N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)
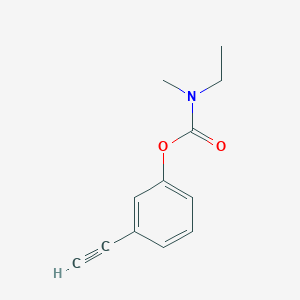


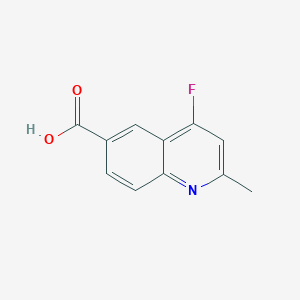
![6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
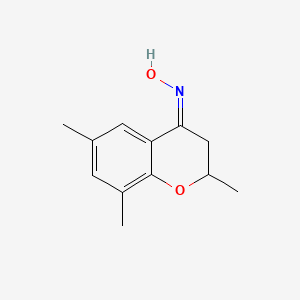
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)
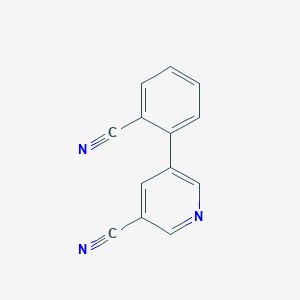
![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)
